molecular formula C8H10OS B167831 1-Methoxy-4-(methylthio)benzene CAS No. 1879-16-9

1-Methoxy-4-(methylthio)benzene

Cat. No. B167831
CAS RN: 1879-16-9
M. Wt: 154.23 g/mol
InChI Key: DQNSKXYRRRCKGH-UHFFFAOYSA-N
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Description

“1-Methoxy-4-(methylthio)benzene”, also known as “Benzene, 1-methoxy-4-(methylthio)-”, is a chemical compound with the formula C8H10OS . Its molecular weight is 154.229 . It is also known by other names such as Anisole, p-(methylthio)-; p-(Methylthio)anisole; p-Anisyl methyl sulfide; p-Methoxyphenyl methyl sulfide; Methyl p-methoxyphenyl sulfide; Methyl 4-methoxyphenyl sulfide; 4-(Methylthio)anisole; 4-Methoxythiophenol, S-methyl-; Methyl p-anisyl sulfide .


Synthesis Analysis

The synthesis of “1-Methoxy-4-(methylthio)benzene” can be achieved from Dimethyl disulfide and 4-Iodoanisole .


Molecular Structure Analysis

The IUPAC Standard InChI for “1-Methoxy-4-(methylthio)benzene” is InChI=1S/C8H10OS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 .


Chemical Reactions Analysis

The oxidation of “1-Methoxy-4-(methylthio)benzene” by IO4−, rendering the corresponding sulfoxide and IO3−, was studied in zwitterionic (SB3-16) and nonionic (Brij35, Tween 20, Tween 40, Tween 60 and Tween 80) aqueous micellar solutions .


Physical And Chemical Properties Analysis

The boiling point of “1-Methoxy-4-(methylthio)benzene” is 170.80°C and the melting point is -23.00°C .

Scientific Research Applications

Iodobenzene Derivative Formation

A study by Matsumoto, Takase, and Ogura (2008) reported the formation of iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, involving UV irradiation-induced cis-trans isomerization. This process suggests potential applications in the synthesis of iodobenzene derivatives from related compounds like 1-methoxy-4-(methylthio)benzene (Matsumoto, Takase, & Ogura, 2008).

Interactions with Horseradish Peroxidase Compounds

Pérez and Dunford (1990) explored the transient-state reactions of 1-methoxy-4-(methylthio)benzene with horseradish peroxidase compounds I and II. Their findings on the reaction dynamics and its pH dependence provide valuable insights into biochemical processes and enzyme interactions (Pérez & Dunford, 1990).

Inifer Mechanism in Cationic Polymerizations

Research by Dittmer, Pask, and Nuyken (1992) indicated the importance of 1,4-bis(1-methoxy-1-methylethyl)benzene in the inifer mechanism for cationic polymerizations. This study suggests potential applications in polymer chemistry and material science for related compounds like 1-methoxy-4-(methylthio)benzene (Dittmer, Pask, & Nuyken, 1992).

Oxidation Process and Electrosynthesis

Sakamoto, Hiroi, and Masa-aki Sato (2003) investigated the oxidation of 1,4-bis(3-methoxythiophene-2-yl)benzene, revealing the process of electrochemical measurements and absorption spectroscopy. This research contributes to the understanding of oxidation processes in electrochemistry, relevant to compounds like 1-methoxy-4-(methylthio)benzene (Sakamoto, Hiroi, & Masa-aki Sato, 2003).

Safety And Hazards

“1-Methoxy-4-(methylthio)benzene” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methoxy-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNSKXYRRRCKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172114
Record name 1-Methoxy-4-(methylthio)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-(methylthio)benzene

CAS RN

1879-16-9
Record name 1-Methoxy-4-(methylthio)benzene
Source ChemIDplus
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Record name 4-(Methylthio)anisole
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Record name 1-Methoxy-4-(methylthio)benzene
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Record name 1-Methoxy-4-(methylthio)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
U Perez, HB Dunford - Biochemistry, 1990 - ACS Publications
Department of Chemistry, University of Alberta, Edmonton, Alberta, Canada T6G 2G2 Received August 31, 1989; Revised Manuscript Received November 9, 1989 abstract: Transient-…
Number of citations: 44 pubs.acs.org
A Rodríguez, M Múñoz, M del Mar Graciani… - New Journal of …, 2001 - pubs.rsc.org
The oxidation of 1-methoxy-4-(methylthio)benzene by IO4−, rendering the corresponding sulfoxide and IO3−, was studied in zwitterionic (SB3-16) and nonionic (Brij35 , Tween 20, …
Number of citations: 8 pubs.rsc.org
C Kohlmann, S Lütz - Engineering in Life Sciences, 2006 - Wiley Online Library
Chloroperoxidase (CPO) from Caldariomyces fumago (EC 1.11.1.10) is able to enantioselectively oxidize various sulfides to the corresponding (R)‐enantiomer of the sulfoxides. For …
Number of citations: 53 onlinelibrary.wiley.com
HB ten Brink, A Tuynman, HL Dekker… - Inorganic …, 1998 - ACS Publications
Vanadium haloperoxidases catalyze the oxidation of halides by hydrogen peroxide to produce hypohalous acid. We demonstrate that these enzymes also slowly mediate the …
Number of citations: 146 pubs.acs.org
M Muñoz, A Rodríguez, MM Graciani, ML Moyá - Langmuir, 2004 - ACS Publications
Micellization in sodium dodecyl sulfate (SDS)−N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate and SDS−polyoxyethylenesorbitan monolaurate binary surfactant solutions was …
Number of citations: 65 pubs.acs.org
A Blaskó, CA Bunton, HJ Foroudian - Journal of colloid and interface …, 1995 - Elsevier
Zwitterionic micelles of N -tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-14) inhibit oxidations of 3-chloroethyl phenyl sulfide (PhSCH 2 CH 2 Cl) and 1-methoxy-4(…
Number of citations: 40 www.sciencedirect.com
U Pérez, HB Dunford - Biochimica et Biophysica Acta (BBA)-Protein …, 1990 - Elsevier
… Substituted thioanisoles (1-methoxy-4-methylthiobenzene, 4-acetamidothioanisole and methyl p-tolylsulfide) were purchased from Aldrich Chemical Co. and Lancaster Synthesis. …
Number of citations: 44 www.sciencedirect.com
L Rimkute, A Ziemys, J Kulys - Science Direct Working Paper, 2004 - papers.ssrn.com
Docking modeling was used to explore the mechanism of peroxidase-catalyzed asymmetric thioanisole oxidation and the influence of particular substitutes to enantioselectivity. The …
Number of citations: 2 papers.ssrn.com
LC Schmidt, V Rey, AB Peñéñory - 2006 - Wiley Online Library
Aryl methyl sulfides and diaryl sulfides were prepared by photoinduced reactions of potassium thioacetate with aryl halides under entrainment conditions. Without isolation, the arene …
SL Griffiths, S Perrio, SE Thomas - Tetrahedron: Asymmetry, 1994 - Elsevier
Oxidation of methylthio substituted tricarbonyl(η 6 -arene)chromium(0) complexes with Ti(OPr i ) 4 / diethyl tartrate / H 2 O / cumene hydroperoxide (2:4:2:1.3) gives methylsulfinyl …
Number of citations: 30 www.sciencedirect.com

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